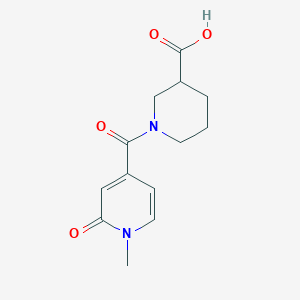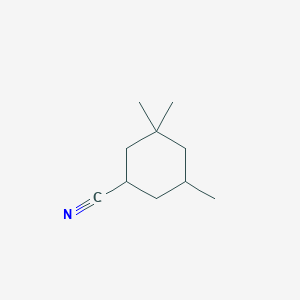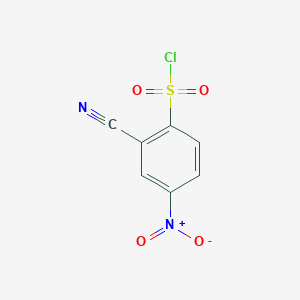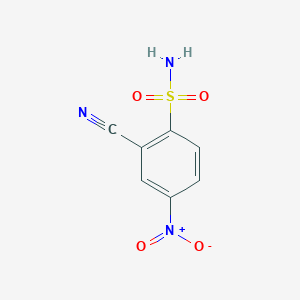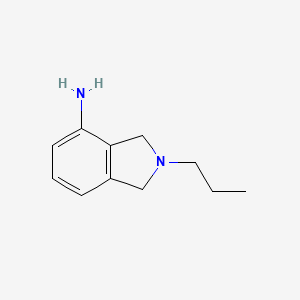
2-propyl-2,3-dihydro-1H-isoindol-4-amine
Descripción general
Descripción
“2-propyl-2,3-dihydro-1H-isoindol-4-amine” is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-propyl-2,3-dihydro-1H-isoindol-4-amine” is represented by the formula C11H16N2 . The InChI code for this compound is 1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 .
Physical And Chemical Properties Analysis
“2-propyl-2,3-dihydro-1H-isoindol-4-amine” is a powder . It has a molecular weight of 176.26 . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Isoindolinones and their derivatives are synthesized through various chemical reactions, often involving catalysis. For instance, propylphosphonic anhydride (T3P®) has been utilized for the synthesis of an isoindolinone library via Ugi four-center, three-component reactions, demonstrating the utility of isoindolinone frameworks in creating diverse chemical libraries (Varga, Milen, & Ábrányi‐Balogh, 2018). Similarly, the mechanism of amide formation in aqueous media has been explored for bioconjugation, which is relevant for the synthesis of compounds involving isoindolinone structures (Nakajima & Ikada, 1995).
Fluorescence and Sensing
Dendrimers containing isoindolinone units have been shown to act as fluorescent sensors with signal amplification capabilities. This application is significant for the development of advanced sensing materials for ions such as Co2+ (Balzani, Ceroni, Gestermann, Kauffmann, Gorka, & Vögtle, 2000).
Carbon Capture and Environmental Applications
Research has also been conducted on the role of amine structures, including those similar to isoindolinones, in carbon dioxide adsorption from ultradilute gas streams such as ambient air. Primary amines, for example, have shown promise for CO2 capture applications, highlighting the potential environmental applications of isoindolinone derivatives (Didas, Kulkarni, Sholl, & Jones, 2012).
Organic Synthesis
Isoindolinones serve as key intermediates in the synthesis of complex organic molecules, such as in the enantioselective intramolecular propargylic amination to produce optically active nitrogen-containing heterocyclic compounds. This demonstrates the role of isoindolinone structures in facilitating the preparation of compounds with potential pharmaceutical relevance (Shibata, Nakajima, & Nishibayashi, 2014).
Propiedades
IUPAC Name |
2-propyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZIGZHQMDVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phenyl]methyl})amine](/img/structure/B1517721.png)
amine](/img/structure/B1517722.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
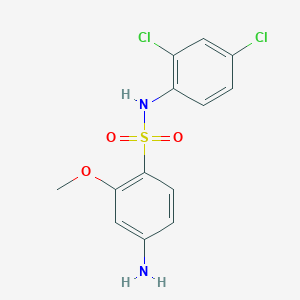
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
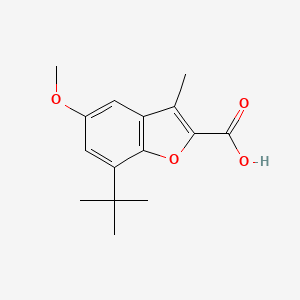
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
